molecular formula C20H20BrN3O3 B11508290 2-(2-bromophenoxy)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide

2-(2-bromophenoxy)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide

Cat. No.: B11508290
M. Wt: 430.3 g/mol
InChI Key: KVARLRRATHWSJA-UHFFFAOYSA-N
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Description

2-(2-bromophenoxy)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a bromophenoxy group and a pyrazolyl-propanamide moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromophenoxy)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide typically involves multiple steps:

  • Formation of the Bromophenoxy Intermediate: : The initial step involves the bromination of phenol to form 2-bromophenol. This reaction is usually carried out using bromine in the presence of a catalyst such as iron(III) bromide.

  • Synthesis of the Pyrazolyl Intermediate: : The next step involves the synthesis of the pyrazolyl intermediate. This can be achieved by reacting 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole with an appropriate reagent such as acetic anhydride.

  • Coupling Reaction: : The final step involves the coupling of the bromophenoxy intermediate with the pyrazolyl intermediate to form the desired compound. This reaction is typically carried out in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the phenoxy and pyrazolyl moieties. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: : Reduction reactions can occur at the carbonyl group of the pyrazolyl moiety. Typical reducing agents include sodium borohydride and lithium aluminum hydride.

  • Substitution: : The bromine atom in the bromophenoxy group can be substituted with various nucleophiles such as amines, thiols, and alkoxides. This reaction is often facilitated by a catalyst such as palladium on carbon.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, thiols, alkoxides, palladium on carbon, inert atmosphere.

Major Products Formed

    Oxidation: Formation of phenolic and pyrazolyl derivatives.

    Reduction: Formation of alcohols and reduced pyrazolyl derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(2-bromophenoxy)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest that it may interact with specific biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. Its ability to undergo various chemical reactions makes it a versatile scaffold for the design of new drugs with improved efficacy and reduced side effects.

Industry

In industry, this compound is used in the production of specialty chemicals and advanced materials. Its unique reactivity allows for the development of new products with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 2-(2-bromophenoxy)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide involves its interaction with specific molecular targets. The bromophenoxy group may interact with enzymes or receptors, while the pyrazolyl moiety may modulate signaling pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorophenoxy)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide
  • 2-(2-fluorophenoxy)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide
  • 2-(2-iodophenoxy)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide

Uniqueness

The uniqueness of 2-(2-bromophenoxy)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide lies in its bromophenoxy group, which imparts distinct reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C20H20BrN3O3

Molecular Weight

430.3 g/mol

IUPAC Name

2-(2-bromophenoxy)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)propanamide

InChI

InChI=1S/C20H20BrN3O3/c1-13-18(20(26)24(23(13)3)15-9-5-4-6-10-15)22-19(25)14(2)27-17-12-8-7-11-16(17)21/h4-12,14H,1-3H3,(H,22,25)

InChI Key

KVARLRRATHWSJA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C(C)OC3=CC=CC=C3Br

Origin of Product

United States

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